2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide
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Overview
Description
2-{[6-Isopropyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-{[6-isopropyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving crystallization from solvents like ethyl acetate and methanol .
Chemical Reactions Analysis
Types of Reactions
2-{[6-Isopropyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents like ethanol or ethylene glycol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[6-Isopropyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-isopropyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives:
Uniqueness
2-{[6-Isopropyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H27N3O3S2 |
---|---|
Molecular Weight |
505.7g/mol |
IUPAC Name |
2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16(2)21-13-19-22(14-33-21)35-25-24(19)26(32)30(20-12-8-7-9-17(20)3)27(29-25)34-15-23(31)28-18-10-5-4-6-11-18/h4-12,16,21H,13-15H2,1-3H3,(H,28,31) |
InChI Key |
AGLIZXUWCDDYMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CC(OC5)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CC(OC5)C(C)C |
Origin of Product |
United States |
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